molecular formula C9H16ClNO2 B8216533 Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B8216533
M. Wt: 205.68 g/mol
InChI Key: FKVUDBWXNAFSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUDBWXNAFSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves several steps. One efficient method utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and efficiency. The use of transition metal-catalyzed reactions, such as those involving Ru (II), is common due to their effectiveness in facilitating the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups replacing the original ones .

Scientific Research Applications

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also known as (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a bicyclic compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol. It is considered a useful research compound with potential biological activities, especially as an antiviral and anti-inflammatory agent.

This compound is primarily utilized in scientific research. While its specific mechanisms of action are not extensively documented, its potential as an antiviral and anti-inflammatory agent has garnered attention.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Studies have demonstrated promising inhibitory effects against the SARS-CoV-2 main protease (Mpro), with inhibition constants (K_i) as low as 27.7 nM. This suggests a strong interaction with the viral enzyme, which is essential for viral replication.

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties. It is suggested that compounds within this class may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Paxlovid Impurity

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In the case of antiviral drugs like boceprevir and pf-07321332, the compound inhibits viral proteases, preventing the replication of the virus. The molecular pathways involved include the binding of the compound to the active site of the protease, thereby blocking its activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride (1:1)
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • CAS No.: 565456-77-1
  • Key Stereocenters : Three stereocenters (1R,2S,5S) defining its rigid bicyclic proline-like structure .

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1S,5R) C₉H₁₅NO₂ 169.22 Lacks hydrochloride salt; reduced polarity and solubility .
Nirmatrelvir Impurity 1 HCl (1R,2R,5S) C₉H₁₅NO₂·HCl 205.68 Altered stereochemistry at C2; impacts binding affinity to viral proteases .
Paxlovid Impurity 3 (1S,2R,5R) C₉H₁₅NO₂ 169.22 Mirror-image stereochemistry; pharmacologically inactive .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Differences
3-Azabicyclo[3.1.0]hexane-2-carbonitrile (Paxlovid Impurity 2) Cyano (-CN) C₈H₁₂N₂ Replaces ester with nitrile; alters metabolic stability and reactivity .
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[...]acid Boc-protected amine C₁₃H₂₁NO₄ Enhanced steric bulk; used in peptide coupling to prevent side reactions .

Salt Forms and Derivatives

Compound Name Salt/Derivative Molecular Formula Key Differences
Lithium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...]carboxylate Lithium salt C₈H₁₂LiNO₂ Improved solubility in organic solvents; used in large-scale API synthesis .
Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...]carboxylate Sodium salt C₈H₁₂NNaO₂ Hydrolyzed derivative; avoids ester degradation in aqueous conditions .

Pharmacological and Industrial Relevance

  • Antiviral Drug Intermediates :
    • The (1R,2S,5S)-configured compound is irreplaceable in boceprevir and nirmatrelvir synthesis due to optimal stereochemical alignment with viral protease active sites .
    • Stereoisomers (e.g., (1S,2R,5R)) are discarded during quality control, highlighting the importance of chiral resolution .
  • Scale-Up Challenges :
    • Multi-gram synthesis requires stringent control over cyclopropane ring formation to avoid racemization .

Biological Activity

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also known by its CAS number 565456-77-1, is an important compound in medicinal chemistry due to its biological activity and structural properties. This article explores its synthesis, biological effects, and applications in drug development, particularly focusing on its role as a building block in antiviral therapies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16ClNO2C_9H_{16}ClNO_2 with a molecular weight of approximately 205.68 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H16ClNO2C_9H_{16}ClNO_2
Molecular Weight205.68 g/mol
CAS Number565456-77-1
Stereochemistry(1R,2S,5S)

Antiviral Properties

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane has been identified as a crucial component in the synthesis of antiviral agents, particularly those targeting SARS-CoV-2. Research indicates that derivatives of this compound exhibit inhibitory effects on the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication.

A study highlighted the compound's role in developing PF-07321332, an orally bioavailable SARS-CoV-2 Mpro inhibitor. The compound was shown to have a Ki value of 27.7 nM, indicating strong binding affinity to the target enzyme . This potency suggests that modifications to the bicyclic structure can enhance antiviral efficacy.

The mechanism by which methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane exerts its biological effects involves:

  • Inhibition of Viral Proteases : The compound acts by binding to the active site of viral proteases, thereby preventing the cleavage of viral polyproteins necessary for replication.
  • Structural Versatility : Its bicyclic nature allows for various modifications that can optimize binding interactions with viral proteins.

Synthesis and Application in Drug Development

A significant application of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is in the synthesis of complex pharmaceuticals:

  • Boceprevir : An antiviral drug used in hepatitis C treatment utilizes derivatives of this bicyclic compound.
  • PF-07321332 : As mentioned earlier, this compound was developed as a potent inhibitor against SARS-CoV-2 and has shown promising results in preclinical studies.

Research Findings

Recent studies have provided insights into the pharmacokinetics and biological activity of this compound:

  • Pharmacokinetic Profiles : Research indicates favorable absorption characteristics and metabolic stability when administered orally .
CompoundKi (nM)EC50 (nM)Oral Bioavailability (%)
PF-0732133227.7136410
Other Analogues>200>1000Variable

Q & A

Q. What are the key synthetic routes for Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, and how do they address stereochemical challenges?

The compound is synthesized via diastereoselective methods to ensure correct stereochemistry. A scalable route starts with cis-cypermethric acid, leveraging its cyclopropane ring and pre-existing stereochemistry to construct the bicyclic proline fragment. Enzymatic desymmetrization using engineered MAO-N mutants (e.g., MAO-N 401) achieves high enantiomeric excess (>99%) in the oxidative step, critical for antiviral drug intermediates like Boceprevir .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Rigorous characterization involves:

  • HPLC (purity assessment),
  • QNMR (quantitative analysis of stereoisomers),
  • TGA/KF (hygroscopicity and water content),
  • MS/IR (functional group confirmation).
    For chiral purity, Chiral HPLC or OR (optical rotation) is essential due to its role in bioactive conformations .

Q. How does this compound function as a key intermediate in antiviral drug development?

It serves as a bicyclic proline mimetic in protease inhibitors. For example, in Boceprevir (HCV) and Nirmatrelvir (SARS-CoV-2), the rigid bicyclic structure enhances binding affinity to viral proteases by mimicking peptide substrates while resisting enzymatic degradation .

Advanced Research Questions

Q. What computational strategies validate its potential as a SARS-CoV-2 Mpro inhibitor?

Molecular docking and dynamics simulations compare binding modes of derivatives with SARS-CoV-2 main protease (Mpro). Key interactions include hydrogen bonding with catalytic dyad (His41/Cys145) and hydrophobic packing in the S2 pocket. Derivatives with optimized substituents show improved binding free energies (ΔG ≤ -8.5 kcal/mol) .

Q. How do enzymatic oxidation rates inform biocatalytic route optimization?

The compound exhibits 100% oxidation efficiency with cold-adapted MAO P3 from Pseudogymnoascus sp., suggesting its utility in green chemistry. Reaction parameters (pH, temperature, enzyme loading) are optimized via kinetic studies (e.g., kcat and KM) to maximize yield and minimize byproducts .

Q. What experimental discrepancies arise in stereochemical purity assessments, and how are they resolved?

Discrepancies between HPLC and QNMR data may indicate residual solvents or non-chiral impurities. Cross-validation with CNMR (carbon environment analysis) and X-ray crystallography (absolute configuration) resolves ambiguities. For example, diastereomer separation via column chromatography is critical before final salt formation .

Q. How does structural modification at the P2 position affect bioactivity?

Replacing the P2 amide linkage with the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in Boceprevir eliminates hydrogen-bond donor capacity, reducing off-target interactions while maintaining protease inhibition (IC50 ~ 50 nM). SAR studies highlight the importance of the dimethyl group for metabolic stability .

Methodological Considerations

Q. How should researchers handle hygroscopicity during storage and formulation?

Store under inert gas (N2) at -20°C with desiccants. Pre-formulation studies using TGA (weight loss vs. temperature) and KF titration (water content ≤0.5%) ensure stability. Lyophilization is recommended for salt forms .

Q. What strategies mitigate low yields in large-scale diastereoselective synthesis?

  • Use flow chemistry to control reaction exothermicity.
  • Optimize solvent polarity (e.g., THF/water mixtures) to enhance diastereomeric excess.
  • Employ DOE (Design of Experiments) for parameter screening (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.